molecular formula C13H10N2O B8194526 4-Methoxy-3-(pyridin-4-yl)benzonitrile

4-Methoxy-3-(pyridin-4-yl)benzonitrile

Cat. No.: B8194526
M. Wt: 210.23 g/mol
InChI Key: NTMSFKYCCNNTDL-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-4-yl)benzonitrile (C₁₃H₁₀N₂O, MW 210.24) is a heteroaromatic compound featuring a benzonitrile core substituted with a methoxy group at the 4-position and a pyridin-4-yl moiety at the 3-position . This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its pyridine ring enables π-π stacking and hydrogen bonding, which are critical for interactions in biological systems or coordination chemistry.

Properties

IUPAC Name

4-methoxy-3-pyridin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-3-2-10(9-14)8-12(13)11-4-6-15-7-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMSFKYCCNNTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Methoxy-3-(pyridin-4-yl)benzonitrile has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(pyridin-4-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Pyridine vs. Trifluoromethyl Substitution
  • 4-Methoxy-3-(trifluoromethyl)benzonitrile (C₉H₆F₃NO, MW 201.15): Replaces the pyridin-4-yl group with a trifluoromethyl (-CF₃) group. Properties: Higher lipophilicity (logP ~2.5 estimated) due to -CF₃, melting point 98–100°C . Applications: Used in agrochemicals and pharmaceuticals for metabolic stability enhancement.
  • Applications: Preferred in metal-organic frameworks (MOFs) for electrocatalysis (e.g., hydrogen evolution) due to pyridine’s coordinating ability .
Extended Functional Groups
  • 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile (C₁₈H₁₂ClN₃O₃, MW 353.76): Incorporates a chloropyridazinyl-oxy substituent. Properties: Higher molecular weight, density 1.32 g/cm³, predicted boiling point 480.9°C . Applications: Potential kinase inhibition due to pyridazine’s resemblance to purine scaffolds.
  • 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile: Features a morpholine-propoxy chain. Properties: Enhanced solubility in polar solvents (e.g., DMSO), synthesized via alkylation with 96% yield . Applications: Drug discovery targeting CNS disorders (morpholine improves blood-brain barrier penetration).
Xanthine Oxidase (XO) Inhibitors
  • 5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives :

    • Triazole-linked analogs exhibit IC₅₀ values <1 µM against XO, critical for gout treatment .
    • Mechanism : Triazole mimics xanthine’s planar structure, competing for the enzyme’s active site.
  • 4-Methoxy-3-(pyridin-4-yl)benzonitrile: Limited direct XO inhibition data, but pyridine’s electron-withdrawing nature may enhance binding in related targets (e.g., kinases).
Anti-inflammatory Activity
  • Tetrazole-Pyridine Hybrids: Derivatives like 5-substitutedphenyl-3-(5-phenyl-1H-tetrazol-1-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone show COX-2 inhibition (IC₅₀ ~5 µM) .

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